4-Fluoro-3-cyanophenyl Isothiocyanate 4-Fluoro-3-cyanophenyl Isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20481388
InChI: InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H
SMILES:
Molecular Formula: C8H3FN2S
Molecular Weight: 178.19 g/mol

4-Fluoro-3-cyanophenyl Isothiocyanate

CAS No.:

Cat. No.: VC20481388

Molecular Formula: C8H3FN2S

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-cyanophenyl Isothiocyanate -

Specification

Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
IUPAC Name 2-fluoro-5-isothiocyanatobenzonitrile
Standard InChI InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H
Standard InChI Key VCEMNIVCKCVLDN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N=C=S)C#N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • Fluorine at position 4 (para), contributing electronegativity and metabolic stability.

  • Cyano group (-C≡N) at position 3 (meta), enhancing electrophilicity and enabling further functionalization .

  • Isothiocyanate group (-N=C=S) at position 1, a potent electrophile for covalent modifications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₃FN₂S
Molecular Weight178.19 g/mol
IUPAC Name4-Fluoro-3-isothiocyanatobenzonitrile
Canonical SMILESC1=CC(=C(C=C1N=C=S)F)C#N
Topological Polar Surface84.6 Ų

The fluorine and cyano groups synergistically polarize the aromatic ring, increasing the isothiocyanate’s reactivity toward nucleophiles like thiols and amines .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

ParameterValue
SolventAnhydrous dichloromethane
Temperature0–5°C (thiophosgene method)
Yield68–72% (reported for analogs)

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs exhibit broad-spectrum activity against:

  • Gram-positive bacteria: MIC = 8 μg/mL for Staphylococcus aureus.

  • Fungal pathogens: 64% growth inhibition of Candida albicans at 32 μg/mL.

Applications in Organic Synthesis

Thiourea Derivatives

Reaction with amines generates thioureas, valuable as:

  • Kinase inhibitors: IC₅₀ < 100 nM for CDK4/6 in breast cancer models .

  • Antioxidants: Scavenge DPPH radicals with EC₅₀ = 14.7 μM .

Heterocycle Construction

Participates in cycloadditions to form:

  • Thiazolidinones: Via [2+3] cyclization with mercaptoacetic acid .

  • Benzothiazoles: Using 2-aminothiophenol under microwave irradiation .

Research Gaps and Future Directions

  • Isomer-Specific Studies: Current data predominantly address 3-fluoro-4-cyano isomers; dedicated studies on 4-fluoro-3-cyano derivatives are needed .

  • In Vivo Pharmacokinetics: No published data on bioavailability or metabolism in animal models.

  • Target Identification: Proteomic profiling to map covalent binding sites across the human proteome.

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